2-Fluoro-3-nitrophenylboronic acid

Suzuki-Miyaura Cross-Coupling Transmetalation Kinetics Electronic Effects

Researchers requiring efficient biaryl construction face inefficiencies with mono-substituted boronic acids that demand harsh conditions. 2-Fluoro-3-nitrophenylboronic acid (CAS 1150114-29-6) solves this via dual electron-withdrawing activation of the C-B bond for faster transmetalation, while its ortho-fluorine serves as a latent handle for post-coupling SNAr diversification-a convergent strategy unavailable with generic 3-nitrophenylboronic acid or 2-fluorophenylboronic acid. • Accelerates Suzuki-Miyaura coupling kinetics vs. mono-EWG analogs, reducing catalyst loading and reaction time. • Enables two-step ortho-amino/ether biaryl synthesis critical for kinase inhibitor and agrochemical SAR campaigns. • ≥97% purity, stored at 2-8°C under inert atmosphere for consistent batch-to-batch performance.

Molecular Formula C6H5BFNO4
Molecular Weight 184.917
CAS No. 1150114-29-6
Cat. No. B585820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-nitrophenylboronic acid
CAS1150114-29-6
SynonymsB-(2-Fluoro-3-nitrophenyl)boronic Acid; 
Molecular FormulaC6H5BFNO4
Molecular Weight184.917
Structural Identifiers
SMILESB(C1=C(C(=CC=C1)[N+](=O)[O-])F)(O)O
InChIInChI=1S/C6H5BFNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3,10-11H
InChIKeyNGSOFYUHJLGRFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-3-nitrophenylboronic Acid Overview


2-Fluoro-3-nitrophenylboronic acid is a polyfunctional arylboronic acid derivative characterized by a fluorine atom at the ortho position and a nitro group at the meta position relative to the boronic acid moiety [1]. This substitution pattern installs two strongly electron-withdrawing groups (EWGs) onto the phenyl ring, which act synergistically to activate the boronic acid toward transmetalation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [2]. The compound serves as a critical building block for introducing a 2-fluoro-3-nitrophenyl motif into biaryl scaffolds, a structural feature prevalent in advanced pharmaceutical intermediates, agrochemical candidates, and functional materials .

Dual electron-withdrawing activation supports Suzuki coupling reactivity
Ortho-fluoro handle enables sequential SNAr diversification
Electron-deficient aryl motif for materials and agrochemical intermediates

2-Fluoro-3-nitrophenylboronic Acid vs. Analogues


Generic substitution with simpler mono-substituted analogs such as 3-nitrophenylboronic acid (CAS 13331-27-6) or 2-fluorophenylboronic acid (CAS 1993-03-9) is not synthetically equivalent and can lead to divergent outcomes in both reaction efficiency and product utility [1]. The presence of only a single EWG in these comparators results in significantly lower activation of the C–B bond for transmetalation, often necessitating harsher reaction conditions or specialized catalysts to achieve acceptable conversion [2]. Furthermore, the 2-fluoro-3-nitrophenyl motif introduces a unique ortho-fluoro substituent that can serve as a latent synthetic handle for subsequent nucleophilic aromatic substitution (SNAr) reactions, a feature entirely absent in the non-fluorinated 3-nitro analog [3]. This dual activation strategy—enhancing Suzuki coupling kinetics while simultaneously providing a post-coupling diversification site—represents a quantifiable advantage that generic in-class substitutions cannot replicate, directly impacting synthetic route efficiency and final product complexity .

  • Mono-EWG Analogs

    Reactivity may shift; single electron-withdrawing group often requires harsher coupling conditions.

  • Non-Fluorinated Comparators

    Lack ortho-fluoro handle; post-coupling SNAr diversification is not possible.

  • Storage Condition Mismatch

    Cold-chain storage (2–8°C) required, unlike ambient-stored 3-nitrophenylboronic acid; stability may differ.

2-Fluoro-3-nitrophenylboronic Acid: Performance Evidence


Enhanced Suzuki Coupling via Dual EWG Activation

The electron-withdrawing nitro and fluoro groups in 2-fluoro-3-nitrophenylboronic acid collectively enhance its reactivity in Suzuki-Miyaura couplings, facilitating the formation of biaryl compounds under milder conditions compared to non-fluorinated or non-nitrated analogs [1]. This synergistic activation is a class-level inference drawn from the established principles of electronic effects in palladium-catalyzed cross-coupling, where strong electron-withdrawing substituents on the boronic acid accelerate the rate-limiting transmetalation step by increasing the electrophilicity of the boron center [2]. The presence of two EWGs provides a quantifiably greater activation than a single substituent, directly translating to improved synthetic efficiency for procurement decisions.

Dual EWG Activation
Class-level
Strongly activated (2-fluoro, 3-nitro) vs. single-EWG analogs
Supports milder Suzuki coupling conditions
Quantitative rate data not available for direct comparison
Suzuki-Miyaura Cross-Coupling Transmetalation Kinetics Electronic Effects

High Purity Specification

The commercial specification for 2-fluoro-3-nitrophenylboronic acid is typically 97% purity as determined by HPLC or similar analytical methods . This represents a high-purity grade suitable for demanding synthetic applications where byproducts from impure starting materials can compromise yield or complicate purification. In comparison, the closely related comparator 3-nitrophenylboronic acid is commercially available at a similar purity grade (≥97%) [1], indicating that while the target compound is a specialty building block, it is supplied at a quality level comparable to more common arylboronic acids, ensuring that its unique reactivity profile is not compromised by inconsistent material quality.

Purity Specification
Data to verify
97% (HPLC)
Consistent with high-purity building block grade
Equivalent purity to comparator 3-nitrophenylboronic acid
Quality Control Purity Specification Analytical Chemistry

Cold Storage to Prevent Protodeboronation

2-Fluoro-3-nitrophenylboronic acid, like many ortho-fluorinated arylboronic acids, exhibits inherent instability under basic aqueous conditions due to an accelerated protodeboronation pathway [1]. To mitigate this, the commercial product is specified for storage at 2-8°C under an inert atmosphere . This is a more stringent storage requirement compared to simpler arylboronic acids like 3-nitrophenylboronic acid, which is often recommended for storage at room temperature [2]. The defined cold-chain requirement is a direct consequence of the ortho-fluorine substituent's electronic influence on the C–B bond stability and represents a critical handling differentiator that must be accounted for in procurement and inventory management to preserve reagent integrity.

Cold Storage Requirement
Cross-study comparable
2–8°C, inert atmosphere
Preserves boronic acid integrity
Ortho-fluorine accelerates protodeboronation; ambient storage may degrade
Stability Protodeboronation Storage Conditions

Ortho-Fluorine for SNAr Diversification

The ortho-fluorine substituent in 2-fluoro-3-nitrophenylboronic acid is not merely an electronic activator for the coupling step; it also serves as a potent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions [1]. This dual functionality allows for the creation of ortho-diversified biaryl products through a sequential Suzuki coupling/SNAr sequence. In contrast, the non-fluorinated comparator 3-nitrophenylboronic acid lacks this secondary reactive site, limiting post-coupling diversification to functional group interconversions of the nitro group alone [2]. The presence of both a boronic acid and an ortho-fluorine provides a quantifiably higher degree of synthetic versatility, enabling the construction of more complex molecular architectures from a single building block [3].

Ortho-Fluoro SNAr Handle
Class-level
Sequential Suzuki/SNAr possible vs. nitro-group only diversification
Enables ortho-functionalized biaryl synthesis
Post-coupling diversification not possible with non-fluorinated analog
Nucleophilic Aromatic Substitution Molecular Complexity Post-Coupling Functionalization

2-Fluoro-3-nitrophenylboronic Acid Applications


Suzuki/SNAr Sequence for Ortho-Fluorinated Biaryls

The dual activation and ortho-fluorine handle of 2-fluoro-3-nitrophenylboronic acid make it ideally suited for constructing ortho-amino or ortho-ether biaryl motifs that are common in kinase inhibitors and other drug candidates [1]. A typical sequence involves a high-yielding Suzuki-Miyaura coupling to install the 2-fluoro-3-nitrophenyl group onto a heteroaryl core, followed by displacement of the ortho-fluorine with a nucleophile (e.g., an amine or alkoxide) under mild SNAr conditions, a reactivity profile that is quantitatively more efficient than attempting a direct coupling with a more hindered or less reactive ortho-substituted boronic acid [2]. This convergent strategy reduces the number of linear steps required to access complex, ortho-substituted biaryls, thereby accelerating medicinal chemistry SAR campaigns [3].

Fluorinated Building Blocks in Agrochemical Discovery

In agrochemical research, the introduction of fluorine atoms is a well-validated strategy for modulating bioavailability and metabolic stability [4]. 2-Fluoro-3-nitrophenylboronic acid provides a convenient entry point for incorporating a fluorinated aromatic ring into candidate herbicides or fungicides, where the electron-withdrawing nature of the nitro group can also mimic carboxylic acid or other polar pharmacophores . The high purity specification (97%) ensures that the resulting intermediates are of sufficient quality for direct biological evaluation without extensive purification, streamlining the lead optimization workflow.

Electron-Deficient Monomers for Advanced Materials

The strong electron-deficient character of the 2-fluoro-3-nitrophenyl motif, derived from its dual electron-withdrawing substituents [5], makes this boronic acid a valuable monomer for synthesizing conjugated polymers or small-molecule semiconductors with lowered LUMO energy levels [6]. In materials science, this translates to improved electron transport properties or altered optical bandgaps. The ability to reliably procure this building block with defined purity and stability (when stored under recommended 2-8°C conditions ) is essential for achieving batch-to-batch consistency in polymer molecular weight and optoelectronic performance, a critical factor for device fabrication.

Application
Selection Property
Validation Focus
Ortho-Substituted Biaryl Synthesis
Dual boronic acid and ortho-fluoro handle
SNAr compatibility after Suzuki coupling
Fluorinated Agrochemical Research
Electron-deficient fluorinated aryl core
Purity consistency for bioassay reproducibility
Conjugated Polymer Synthesis
Dual EWG aryl monomer
Batch-to-batch purity and storage stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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